2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with significant applications in scientific research. This compound is characterized by its unique molecular structure, which includes bromine, methyl, and nitro functional groups. It is primarily used in proteomics research and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of 4-methylphenylamine to introduce bromine atoms at the 2 and 6 positions. This is followed by the formation of an acetohydrazide derivative through a reaction with acetic anhydride. The final step involves the condensation of the acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine atoms can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dibromo-4-methylphenyl)amino]-acetohydrazide: Shares a similar core structure but lacks the nitro and hydroxy functional groups.
2-[(2,6-Dibromo-4-methylphenyl)amino]-N-(2-methylpropyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical properties and applications
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of bromine, nitro, and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C16H14Br2N4O4 |
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Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-4-12(17)16(13(18)5-9)19-8-15(24)21-20-7-10-6-11(22(25)26)2-3-14(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ |
InChI Key |
MXHQRUHLOYGANJ-IFRROFPPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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